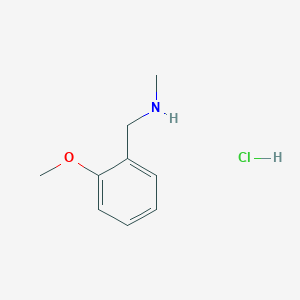
1-(2-Methoxyphenyl)-N-methylmethanamin-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride is an analytical reference standard categorized as a piperazine . This compound is intended for research and forensic applications .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride, has been a subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride is represented by the formula C11H16N2O • HCl . The InChI code for this compound is InChI=1S/C11H16N2O.ClH/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride include a refractive index of n20/D 1.575 (lit.), a boiling point of 130-133 °C/0.1 mmHg (lit.), a melting point of 35-40 °C (lit.), and a density of 1.095 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthese von Antihypertensiva
Die Verbindung wird bei der Synthese von Urapidil, einem Antihypertensivum, verwendet. Es reagiert mit Oxetan unter bestimmten Katalysatoren zu einem Schlüsselzwischenprodukt, γ-Aminoalkohol, das für die großtechnische Produktion von Vorteil ist .
Analytische Methoden für luftgetragene Verbindungen
Es dient als Reagenz in temperaturprogrammierten gepackten Kapillar-LC-Methoden zum Screening und zur Bestimmung von Derivaten von luftgetragenen Verbindungen wie Toluoldiisocyanat und Hexamethylendiisocyanat .
Chemoselektive Schutzgruppen
Die Derivate der Verbindung werden als chemoselektive Schutzgruppen eingesetzt, die nach der Entschützung freie Amine regenerieren können und unter verschiedenen Bedingungen Stabilität bieten .
Vorläufer für die organische Synthese
Es fungiert als Vorläufer in Alkylierungsreaktionen zur Synthese anderer organischer Verbindungen, was seine Vielseitigkeit in der chemischen Synthese demonstriert .
Proteomikforschung
Diese Verbindung ist als Produkt für die Proteomikforschung käuflich zu erwerben, was ihren Einsatz in der Untersuchung von Proteinen und ihren Funktionen zeigt .
Synthese von tertiären Phosphinen
Obwohl nicht direkt erwähnt, werden ähnliche Verbindungen bei der Synthese von tertiären Phosphinen verwendet, die in verschiedenen chemischen Reaktionen essentiell sind .
Bildung komplexer organischer Strukturen
Es ist an der Bildung komplexer organischer Strukturen wie [(2-Methoxyphenyl)methyl][(1-Methyl-1H-pyrazol-5-yl)methyl]amin-Dihydrochlorid beteiligt, die weitere Forschungsanwendungen haben können .
Wirkmechanismus
Target of Action
It is related to urapidil, a drug used for the treatment of essential hypertension and hypertensive emergencies . Urapidil is known to act as an α-blocker and can cross the blood-brain barrier to activate the 5HT-1A receptor .
Mode of Action
Urapidil lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also activate the 5HT-1A receptor, resulting in central antihypertensive activity .
Biochemical Pathways
Urapidil’s unique mechanism can prevent reflex tachycardia in patients .
Result of Action
Its related compound urapidil has been used clinically primarily in the treatment of hypertensive crises and perioperative hypertension .
Action Environment
The synthesis of related compounds involves specific conditions such as the use of certain catalysts and solvents .
Biochemische Analyse
Biochemical Properties
1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with β-adrenergic receptors, acting as an agonist . This interaction can lead to the activation of signaling pathways that regulate various physiological processes. Additionally, 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride may interact with enzymes involved in its metabolism, such as cytochrome P450 enzymes, which facilitate its biotransformation .
Cellular Effects
The effects of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with β-adrenergic receptors can lead to the activation of downstream signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis . Furthermore, 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride may impact gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride involves its binding interactions with specific biomolecules. As a β-adrenergic receptor agonist, this compound binds to these receptors, triggering conformational changes that activate intracellular signaling pathways . Additionally, 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride may inhibit or activate enzymes involved in its metabolism, leading to changes in gene expression and cellular function . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as bronchodilation and enhanced β-adrenergic receptor activity . At higher doses, it can cause toxic or adverse effects, including cardiovascular and neurological disturbances . Understanding the dosage-dependent effects of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride is involved in several metabolic pathways. It undergoes biotransformation primarily through the action of cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes result in the formation of various metabolites that can influence the compound’s overall pharmacokinetics and pharmacodynamics. Additionally, 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride may affect metabolic flux and metabolite levels by modulating enzyme activity and expression .
Transport and Distribution
The transport and distribution of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) . Once inside the cell, 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in its metabolism . Understanding the subcellular distribution of 1-(2-Methoxyphenyl)-N-methylmethanamine hydrochloride is essential for elucidating its precise biochemical effects.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-10-7-8-5-3-4-6-9(8)11-2;/h3-6,10H,7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSDCCXFZHIKQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B187795.png)
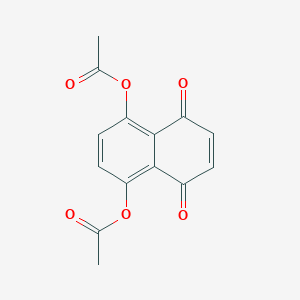


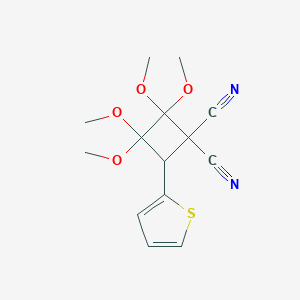
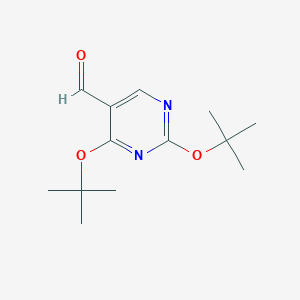


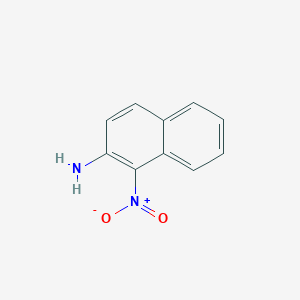


![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)
